molecular formula C21H13NO7S B14994577 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-nitrobenzoate

Cat. No.: B14994577
M. Wt: 423.4 g/mol
InChI Key: KNTNJYKEVXFGTA-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE is a complex organic compound that features a benzoxathiol core with methoxyphenyl and nitrobenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE typically involves multi-step organic reactions. One common route includes the nitration of benzoic acid to produce nitrobenzoic acid, followed by esterification with methoxyphenyl-substituted benzoxathiol . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to maintain low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to scale up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce a carboxylic acid derivative .

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-NITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H13NO7S

Molecular Weight

423.4 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-nitrobenzoate

InChI

InChI=1S/C21H13NO7S/c1-27-13-8-6-12(7-9-13)16-10-14(11-18-19(16)29-21(24)30-18)28-20(23)15-4-2-3-5-17(15)22(25)26/h2-11H,1H3

InChI Key

KNTNJYKEVXFGTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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